S-(2-Phenylethyl) dipropylcarbamothioate S-(2-Phenylethyl) dipropylcarbamothioate
Brand Name: Vulcanchem
CAS No.: 36369-14-9
VCID: VC20652652
InChI: InChI=1S/C15H23NOS/c1-3-11-16(12-4-2)15(17)18-13-10-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3
SMILES:
Molecular Formula: C15H23NOS
Molecular Weight: 265.4 g/mol

S-(2-Phenylethyl) dipropylcarbamothioate

CAS No.: 36369-14-9

Cat. No.: VC20652652

Molecular Formula: C15H23NOS

Molecular Weight: 265.4 g/mol

* For research use only. Not for human or veterinary use.

S-(2-Phenylethyl) dipropylcarbamothioate - 36369-14-9

Specification

CAS No. 36369-14-9
Molecular Formula C15H23NOS
Molecular Weight 265.4 g/mol
IUPAC Name S-(2-phenylethyl) N,N-dipropylcarbamothioate
Standard InChI InChI=1S/C15H23NOS/c1-3-11-16(12-4-2)15(17)18-13-10-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3
Standard InChI Key DTNDAJJJGZKUFO-UHFFFAOYSA-N
Canonical SMILES CCCN(CCC)C(=O)SCCC1=CC=CC=C1

Introduction

Structural and Chemical Characterization

Molecular Architecture

S-(2-Phenylethyl) dipropylcarbamothioate consists of:

  • A dipropylcarbamothioate backbone [(CH₂CH₂CH₃)₂NCOS-], derived from N,N-dipropylcarbamothioic acid.

  • A 2-phenylethyl group (C₆H₅CH₂CH₂-) attached via a thioester bond.

This configuration merges the hydrophobic dipropyl chains with the aromatic phenylethyl group, creating a hybrid structure with balanced lipophilic and electronic properties .

Table 1: Comparative Molecular Properties of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)logP
S-Ethenyl dipropylcarbamothioate C₉H₁₇NOS187.303.11
2-Phenylethyl propanoate C₁₁H₁₄O₂178.232.80
S-(2-Phenylethyl) dipropylcarbamothioateC₁₅H₂₃NOS265.423.8 (est.)

The estimated logP value reflects enhanced lipophilicity compared to its ethenyl analog due to the aromatic phenyl group .

Synthetic Pathways and Optimization

Nucleophilic Substitution Approaches

The compound can be synthesized via a two-step protocol:

  • Formation of dipropylcarbamothioyl chloride:

    (CH2CH2CH3)2NH+ClCOSCl(CH2CH2CH3)2NCOSCl+HCl(CH₂CH₂CH₃)₂NH + ClCOSCl \rightarrow (CH₂CH₂CH₃)₂NCOSCl + HCl

    This intermediate is reactive toward thiols and alcohols .

  • Coupling with 2-phenylethanol:

    (CH2CH2CH3)2NCOSCl+C6H5CH2CH2OH(CH2CH2CH3)2NCOSCH2CH2C6H5+HCl(CH₂CH₂CH₃)₂NCOSCl + C₆H₅CH₂CH₂OH \rightarrow (CH₂CH₂CH₃)₂NCOSCH₂CH₂C₆H₅ + HCl

    The reaction proceeds in anhydrous tetrahydrofuran (THF) with triethylamine as an acid scavenger .

Alternative Route: Thiol-Ester Exchange

A metal-catalyzed thiol-ester exchange using 2-phenylethanethiol and dipropylcarbamothioate esters offers higher yields (>75%) under mild conditions :

RSCOR+HSCH2CH2C6H5RSCH2CH2C6H5+RCOOHRSCOR' + HSCH₂CH₂C₆H₅ \rightarrow RSCH₂CH₂C₆H₅ + R'COOH

Physicochemical Properties

Thermal Stability

While experimental data for the title compound is lacking, analogs suggest:

  • Decomposition temperature: ~200–220°C (based on dipropylcarbamothioate derivatives ).

  • Melting point: Likely <100°C due to flexible alkyl chains.

Solubility Profile

  • Polar solvents: Moderate solubility in THF and acetonitrile.

  • Nonpolar solvents: High solubility in chloroform and ethyl acetate .

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